Benzene-1,3-diamine, 4,6-dibenzoyl-
Description
Benzene-1,3-diamine, 4,6-dibenzoyl- (IUPAC name: 4,6-dibenzoylbenzene-1,3-diamine) is a substituted aromatic diamine featuring benzoyl groups at the 4- and 6-positions of the benzene ring. This compound is structurally characterized by its electron-withdrawing benzoyl substituents, which significantly influence its electronic properties, solubility, and reactivity.
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(2,4-diamino-5-benzoylphenyl)-phenylmethanone |
InChI |
InChI=1S/C20H16N2O2/c21-17-12-18(22)16(20(24)14-9-5-2-6-10-14)11-15(17)19(23)13-7-3-1-4-8-13/h1-12H,21-22H2 |
InChI Key |
GSDOPSLIIMWICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2N)N)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4,6-Diamino-1,3-phenylene)bis(phenylmethanone) typically involves the reaction between benzaldehyde and m-phenylenediamine . The reaction conditions often include the use of a solvent such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(4,6-Diamino-1,3-phenylene)bis(phenylmethanone) undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4,6-Diamino-1,3-phenylene)bis(phenylmethanone) has several scientific research applications:
Mechanism of Action
The mechanism of action of (4,6-Diamino-1,3-phenylene)bis(phenylmethanone) involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through various signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares 4,6-dibenzoylbenzene-1,3-diamine with its analogs based on substituent type, molecular weight, and functional properties:
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups : The benzoyl groups in the target compound likely reduce electron density on the aromatic ring compared to methylthio (electron-donating) or isopropyl (steric but weakly donating) substituents. This would decrease nucleophilicity, impacting reactivity in polymerization or metal-coordination reactions.
- Solubility: Methylthio derivatives exhibit moderate solubility in polar organic solvents (e.g., DMF, THF) due to sulfur’s polarity .
- Thermal Stability: Methylthio-substituted diamines demonstrate exceptional thermal stability (>200°C), making them suitable for high-temperature polymer applications .
Biological Activity
Introduction
Benzene-1,3-diamine, 4,6-dibenzoyl- (also known as 4,6-dibenzoyl-1,3-phenylenediamine) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Benzene-1,3-diamine, 4,6-dibenzoyl- features two benzoyl groups attached to a benzene ring with two amine substituents. The presence of both amine and benzoyl functional groups contributes to its reactivity and biological activity.
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Research indicates that compounds similar to benzene-1,3-diamine derivatives exhibit significant anticancer properties. A study focusing on related compounds found that certain derivatives inhibited the growth of pancreatic cancer cells with an IC50 value as low as 0.58 μM . The mechanism of action often involves the inhibition of mitochondrial function and subsequent ATP depletion in cancer cells.
Antioxidant Properties
The antioxidant capacity of benzene-1,3-diamine derivatives has been noted in various studies. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. The ability of these compounds to scavenge free radicals contributes to their therapeutic potential .
Cytotoxicity and Mechanisms
The cytotoxic effects of benzene derivatives can be attributed to their ability to form DNA adducts. For instance, p-benzoquinone, a metabolite of benzene, reacts with DNA leading to the formation of adducts that can disrupt normal cellular functions . This highlights the dual nature of benzene derivatives; while they may possess therapeutic properties, they also carry risks associated with genotoxicity.
Study on Anticancer Effects
A notable study evaluated the anticancer effects of various benzene derivatives including benzene-1,3-diamine. The results demonstrated that specific structural modifications could enhance potency against cancer cell lines. The study utilized structure-activity relationship (SAR) analysis to identify effective modifications .
Evaluation of Toxicity
Another research effort focused on evaluating the toxicity profiles of benzene-1,3-diamine derivatives. It was found that while some derivatives showed promising biological activity, they also exhibited cytotoxic effects at higher concentrations. This necessitates careful consideration during drug development processes .
Data Table: Summary of Biological Activities
| Activity | Description | IC50 Value |
|---|---|---|
| Anticancer | Inhibition of pancreatic cancer cell growth | 0.58 μM |
| Antioxidant | Scavenging free radicals | Varies by derivative |
| Cytotoxicity | Induces DNA adduct formation leading to cellular damage | Varies by concentration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
